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molecular formula C12H18BrNO2S B8324392 N-(1,1-Dimethylpropyl)-4-bromomethylbenzenesulfonamide

N-(1,1-Dimethylpropyl)-4-bromomethylbenzenesulfonamide

Cat. No. B8324392
M. Wt: 320.25 g/mol
InChI Key: VCBFIOJUIHAOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661169

Procedure details

To a solution of 10 g of 4-bromomethylbenzenesulfonyl chloride and 10 ml of triethylamine in 50 ml of toluene is added, dropwise at RT, a solution of 3.2 g of tert-amylamine in 10 ml of toluene, and the mixture is left stirring for 3 hours at RT. Water is then added to the reaction mixture and, after separation by settling, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica, eluting with a DCM/heptane mixture (50/50; v/v). 1 g of the expected product is obtained after crystallization from iso ether, mp=100° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:20]([NH2:25])([CH2:23][CH3:24])([CH3:22])[CH3:21].O>C1(C)C=CC=CC=1>[CH3:21][C:20]([NH:25][S:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][Br:1])=[CH:4][CH:5]=1)(=[O:11])=[O:10])([CH3:22])[CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(CC)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 3 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after separation
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with a DCM/heptane mixture (50/50; v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CC)(C)NS(=O)(=O)C1=CC=C(C=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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